

Spectroscopic Analysis of (1S,2R)-2-Aminocyclopentanol Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: (1S,2R)-2-Aminocyclopentanol
hydrochloride

Cat. No.: B112327

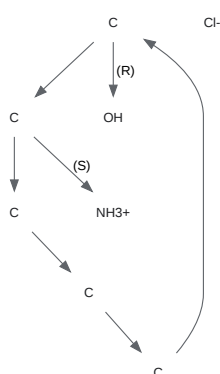
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for **(1S,2R)-2-Aminocyclopentanol hydrochloride**. While specific, experimentally-derived NMR and IR spectra for this compound are not readily available in public databases, this document outlines the anticipated spectral characteristics based on its molecular structure and established spectroscopic principles. The information herein serves as a valuable reference for the identification and characterization of this and similar chiral amino alcohol compounds.

Chemical Structure

(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral organic compound with the chemical formula $C_5H_{12}ClNO$. Its structure consists of a five-membered cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms in a cis configuration. The hydrochloride salt form indicates the protonation of the amino group.



Chemical Structure of (1S,2R)-2-Aminocyclopentanol Hydrochloride

Stereochemistry: (1S,2R)

The diagram shows the connectivity. The (1S,2R) designation indicates the specific spatial arrangement of the amino and hydroxyl groups.

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Caption: Molecular structure of **(1S,2R)-2-Aminocyclopentanol hydrochloride**.

Predicted Spectroscopic Data

The following tables summarize the expected regions for the signals in ^1H NMR, ^{13}C NMR, and IR spectra for **(1S,2R)-2-Aminocyclopentanol hydrochloride**. These predictions are based on typical values for similar functional groups and structural motifs.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
CH-OH	~4.0 - 4.5	Multiplet	Deshielded by the adjacent hydroxyl group.
CH-NH ₃ ⁺	~3.5 - 4.0	Multiplet	Deshielded by the adjacent ammonium group.
Cyclopentane CH ₂	~1.5 - 2.2	Multiplets	Complex overlapping signals from the aliphatic ring protons.
OH	Variable	Broad Singlet	Chemical shift is dependent on solvent and concentration.
NH ₃ ⁺	Variable	Broad Singlet	Chemical shift is dependent on solvent and concentration; may exchange with D ₂ O.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Expected Chemical Shift (δ) ppm	Notes
C-OH	~70 - 80	Deshielded by the electronegative oxygen atom.
C-NH ₃ ⁺	~50 - 60	Deshielded by the electronegative nitrogen atom.
Cyclopentane CH ₂	~20 - 40	Aliphatic carbons of the cyclopentane ring.

Table 3: Predicted IR Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch	3200 - 3600	Strong, Broad	Characteristic of the hydroxyl group, likely involved in hydrogen bonding.
N-H Stretch (NH ₃ ⁺)	2800 - 3200	Strong, Broad	Stretching vibrations of the ammonium group.
C-H Stretch (aliphatic)	2850 - 3000	Medium-Strong	C-H stretching of the cyclopentane ring.
N-H Bend (NH ₃ ⁺)	~1500 - 1600	Medium	Bending vibration of the ammonium group.
C-O Stretch	1050 - 1150	Medium-Strong	Stretching vibration of the carbon-oxygen bond.
C-N Stretch	1000 - 1250	Medium	Stretching vibration of the carbon-nitrogen bond.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a solid organic compound such as **(1S,2R)-2-Aminocyclopentanol hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of labile protons (OH and NH₃⁺) are solvent-dependent.

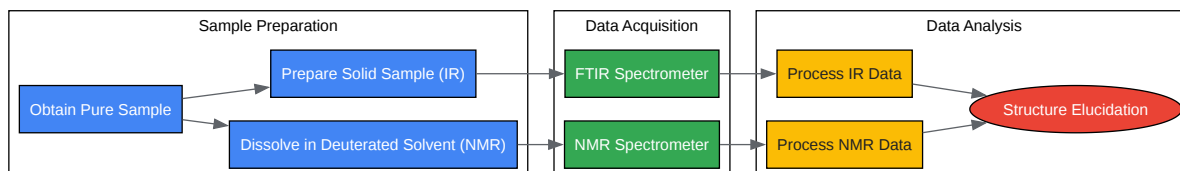
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR Method):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure firm contact between the sample and the crystal.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal before analyzing the sample.
- **Sample Spectrum Acquisition:** Record the infrared spectrum of the sample, typically in the range of 4000 to 400 cm^{-1} . The instrument software will automatically subtract the background spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

In conclusion, while experimental spectra for **(1S,2R)-2-Aminocyclopentanol hydrochloride** are not readily found in public domains, a comprehensive understanding of its expected spectroscopic features can be derived from fundamental principles. The data and protocols presented in this guide provide a solid foundation for researchers working with this and structurally related molecules.

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